N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-ethoxybenzamide
Description
This compound features a benzamide core substituted with a 2-ethoxy group, linked to a piperazine ring bearing a 4-fluorophenyl moiety. The ethyl spacer connects this piperazine to a dimethylamino-substituted phenyl group, creating a structurally complex molecule. Such derivatives are often explored for CNS-targeted activity due to their affinity for dopamine or serotonin receptors .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35FN4O2/c1-4-36-28-8-6-5-7-26(28)29(35)31-21-27(22-9-13-24(14-10-22)32(2)3)34-19-17-33(18-20-34)25-15-11-23(30)12-16-25/h5-16,27H,4,17-21H2,1-3H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINDNIVONSQNCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogs share the benzamide-piperazine framework but differ in substituents, influencing physicochemical and pharmacological properties. Key examples include:
Key Observations:
Pharmacological Implications
- Dopamine D3 Receptor Affinity: Piperazine-linked benzamides (e.g., ) exhibit nanomolar affinity for D3 receptors. The 4-fluorophenyl group may enhance selectivity over D2 receptors compared to dichlorophenyl or methoxyphenyl analogs .
- Serotonin Receptor Modulation: Compounds with methoxyphenyl-piperazine moieties (e.g., ) show affinity for 5-HT1A receptors. The dimethylamino group in the target compound could introduce additional interactions with histamine or adrenergic receptors .
Physicochemical Properties
- Lipophilicity: The 4-fluorophenyl and dimethylamino groups increase logP compared to polar nitro or pyridyl substituents, favoring CNS penetration.
- Hydrogen Bonding: The ethoxy group (H-bond acceptor) and dimethylamino moiety (H-bond donor) may improve solubility relative to nitro derivatives .
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